molecular formula C15H14FN3O3 B8704700 2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid

2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid

Cat. No.: B8704700
M. Wt: 303.29 g/mol
InChI Key: HFOGOXUKJMPGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid is a useful research compound. Its molecular formula is C15H14FN3O3 and its molecular weight is 303.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

2-fluoro-5-[(5-oxo-2,3,4,6-tetrahydro-1H-pyrido[2,3-d]pyridazin-8-yl)methyl]benzoic acid

InChI

InChI=1S/C15H14FN3O3/c16-11-4-3-8(6-10(11)15(21)22)7-12-13-9(2-1-5-17-13)14(20)19-18-12/h3-4,6,17H,1-2,5,7H2,(H,19,20)(H,21,22)

InChI Key

HFOGOXUKJMPGIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of EXAMPLE 506E (2.8 g, 8.8 mmol) in tetrahydrofuran (150 mL) was treated with LiOH (253 mg, 10.6 mmol) in water (20 mL) at 50° C. overnight. After cooling to room temperature, the mixture was acidified with dilute HCl to pH 4, and concentrated to about 10 mL. The solid material was collected by filtration, washed with water and dried to provide the title compound. MS (DCI/NH3) m/z 305 (M+H)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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